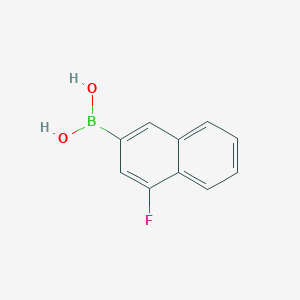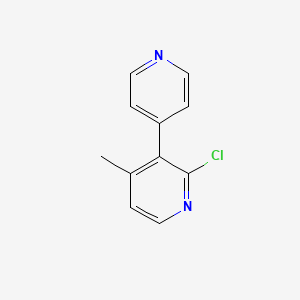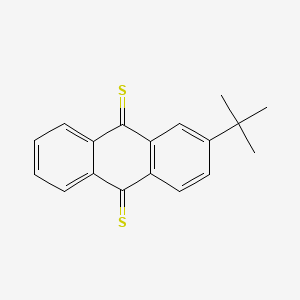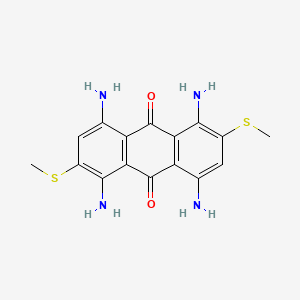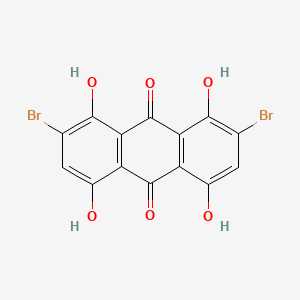
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields, including dye manufacturing and medicinal chemistry. This compound is characterized by the presence of bromine atoms at positions 2 and 7, and hydroxyl groups at positions 1, 4, 5, and 8 on the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves the bromination of 1,4,5,8-tetrahydroxyanthracene-9,10-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 7 positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply. The scalability of the bromination reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxyl groups can participate in redox reactions, leading to the formation of quinones or hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2,7-diamino-1,4,5,8-tetrahydroxyanthracene-9,10-dione or 2,7-dithiol-1,4,5,8-tetrahydroxyanthracene-9,10-dione can be formed.
Oxidation Products: Quinones or hydroquinones.
Reduction Products: Reduced forms of the anthraquinone core.
Scientific Research Applications
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is primarily related to its ability to interact with biological macromolecules. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, the hydroxyl groups can participate in redox cycling, generating reactive oxygen species that induce oxidative stress in cells . These interactions make it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetrahydroxyanthracene-9,10-dione: Lacks bromine atoms, making it less reactive in nucleophilic substitution reactions.
2,3-Dibromoanthracene-1,4-dione: Similar bromination pattern but different hydroxyl group positions, leading to distinct chemical properties.
Uniqueness
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.
Properties
CAS No. |
88318-13-2 |
|---|---|
Molecular Formula |
C14H6Br2O6 |
Molecular Weight |
430.00 g/mol |
IUPAC Name |
2,7-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Br2O6/c15-3-1-5(17)7-9(11(3)19)14(22)10-8(13(7)21)6(18)2-4(16)12(10)20/h1-2,17-20H |
InChI Key |
ZTBQQQKRCFRAKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Br)O)C(=O)C3=C(C2=O)C(=CC(=C3O)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13129307.png)
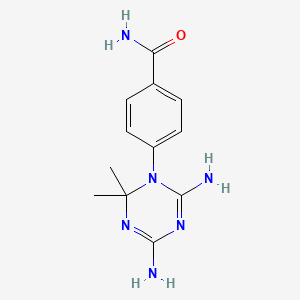
![[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride](/img/structure/B13129313.png)

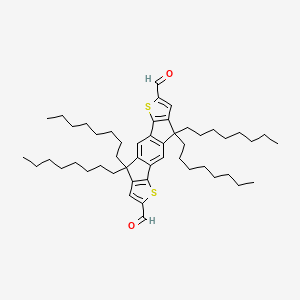
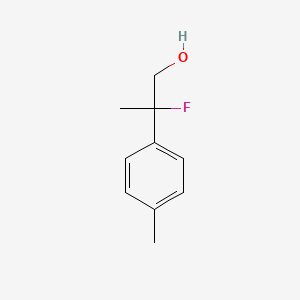
![3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-](/img/structure/B13129330.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13129338.png)
![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)

